Benzylideneisoindolin-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33608-93-4 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-benzylideneisoindol-1-one |
InChI |
InChI=1S/C15H11NO/c17-15-13-9-5-4-8-12(13)14(16-15)10-11-6-2-1-3-7-11/h1-10H,(H,16,17) |
InChI Key |
ICCBGFWJTALFFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Chemical Significance of the Isoindolinone Core Structure
The isoindolinone framework is a bicyclic system composed of a fused benzene (B151609) ring and a five-membered lactam (a cyclic amide) ring. This structural motif is not merely a synthetic curiosity but is found in a variety of natural products and has been identified as a "privileged structure" in medicinal chemistry. Its importance stems from its ability to serve as a versatile scaffold for the presentation of diverse functional groups in a defined three-dimensional space, allowing for specific interactions with biological targets.
The rigid nature of the bicyclic core, combined with the stereochemical possibilities at the C-3 position and the potential for substitution on the aromatic ring and the nitrogen atom, provides a rich platform for the design of molecules with tailored biological activities. The lactam unit within the isoindolinone core can participate in hydrogen bonding interactions, a crucial feature for binding to enzymes and receptors.
Current Research Landscape and Academic Interest in Benzylideneisoindolin 3 One
The introduction of a benzylidene group at the C-3 position of the isoindolinone core creates a conjugated system that extends the electronic properties of the molecule and introduces geometric isomerism (E/Z isomers). This modification has opened up new avenues for research, with a significant focus on the development of novel therapeutic agents.
Current research on Benzylideneisoindolin-3-one derivatives is vibrant and multidisciplinary, with notable efforts in the following areas:
Anticancer Agents: A significant body of research has been dedicated to exploring the potential of this compound derivatives as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. For instance, derivatives of (E)-3-benzylideneindolin-2-one have been designed and synthesized as potential allosteric inhibitors of Aurora A kinase, a pivotal regulator of the cell cycle that is overexpressed in many cancers. mdpi.comresearchgate.netresearchgate.net In one study, a series of these derivatives were synthesized, and their inhibitory effects on Aurora A were evaluated, with some compounds showing stronger inhibitory effects than the known inhibitor Tripolin A. mdpi.comresearchgate.net Another area of investigation is the inhibition of c-Src kinase, a non-receptor protein kinase involved in cancer cell proliferation, migration, and invasion. digitellinc.com
Neurological Disorder Research: The unique structural features of this compound derivatives have made them attractive candidates for targeting proteins associated with neurodegenerative diseases. Research has been conducted on the synthesis of these derivatives as potential ligands for α-synuclein fibrils, which are the primary pathological feature of synucleinopathies like Parkinson's disease. mdpi.com
Antimicrobial and Antiviral Applications: The isoindolinone scaffold is known to be a component of various biologically active compounds, and researchers have explored the antimicrobial and antiviral properties of this compound derivatives. Studies have tested these compounds against a range of bacteria and have also investigated their potential to inhibit viral replication. researchgate.net
The synthesis of these derivatives is often achieved through well-established organic reactions, such as the Knoevenagel condensation between an appropriate oxindole (B195798) or isoindolinone precursor and a substituted benzaldehyde. mdpi.comdigitellinc.com Microwave-assisted synthesis has also been employed to efficiently generate libraries of these compounds for biological screening. nih.gov
Detailed Research Findings:
The following tables summarize some of the key research findings on the synthesis and biological activity of this compound derivatives.
| Precursors | Reaction Conditions | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Substituted Aldehyde and Oxindole | Piperidine (cat.), Ethanol, Microwave, 110 °C, 30 min | (E)-3-benzylideneindolin-2-one derivatives | Efficient synthesis via Knoevenagel condensation. | mdpi.com |
| Benzaldehyde and Indolinone | Piperidine, Ethanol, Reflux, 4 h | 3-(hetero)arylideneindolin-2-ones | Synthesis of a series of derivatives for c-Src inhibition studies. | digitellinc.com |
| Compound/Derivative | Target | Activity | Key Findings | Reference |
|---|---|---|---|---|
| (E)-3-benzylideneindolin-2-one derivatives (e.g., AK34) | Aurora A kinase | IC50 = 1.68 μM | Identified as a potent allosteric inhibitor. | researchgate.net |
| Indolinone derivatives | c-Src kinase | Significant inhibition (77-84%) at 100 μM | Promising scaffold for the development of c-Src inhibitors. | digitellinc.com |
| 3-Substituted benzylidene-1,3-dihydro-indoline derivatives | Various bacteria and Hepatitis B virus | Varying levels of antimicrobial and antiviral activity. | Demonstrated broad-spectrum biological potential. | researchgate.net |
| 3-(benzylidine)indolin-2-one derivatives | α-synuclein fibrils | Modest affinity | Homologation and N-substitution increased binding and selectivity. | mdpi.com |
Scope and Strategic Objectives for Comprehensive Research on Benzylideneisoindolin 3 One Derivatives
Established and Evolving Synthetic Pathways
Condensation Reactions in the Formation of this compound
Condensation reactions represent a classical and direct approach to the synthesis of benzylideneisoindolin-3-ones. A notable example is the Perkin-like condensation, which involves the reaction of a phthalic anhydride (B1165640) derivative with an active methylene (B1212753) compound, such as phenylacetic acid, in the presence of a base.
A study by Hrnčiar and Kuruc demonstrated the synthesis of substituted 3-benzalphthalides through the condensation of 4-substituted phthalic anhydrides with phenylacetic acid at elevated temperatures (200-220°C) using potassium acetate (B1210297) as the catalyst. chemicalpapers.com This method, while effective for the synthesis of the core phthalide (B148349) structure, can be adapted to produce benzylideneisoindolin-3-ones by utilizing a suitable nitrogen source. For instance, the reaction of phthalic anhydride with phenylacetic acid in the presence of an amine or ammonia (B1221849) source can lead to the formation of the corresponding N-substituted or N-unsubstituted this compound. The reaction proceeds through the formation of a phthalic acid monoamide, which then undergoes intramolecular cyclization and dehydration.
The general Perkin reaction mechanism involves the formation of an enolate from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl group of an aldehyde. wikipedia.org In the context of this compound synthesis, a variation of this mechanism is at play, where the anhydride itself is the electrophilic partner.
A review on the applications of phthalic anhydride highlights its versatility in organic synthesis, including its use in Perkin-type reactions to form new heterocyclic structures. nih.gov For example, the reaction of indole-3-acetic acid with phthalic anhydride under Perkin conditions yields 3-(3-indolylmethine)phthalide, showcasing the condensation of an active methylene compound with phthalic anhydride. nih.gov
| Reactants | Catalyst | Product | Reference |
| 4-Substituted Phthalic Anhydride, Phenylacetic Acid | Potassium Acetate | 5- and 6-substituted 3-benzalphthalides | chemicalpapers.com |
| Indole-3-acetic acid, Phthalic Anhydride | Potassium Acetate | 3-(3-indolylmethine)phthalide | nih.gov |
Horner-Wadsworth-Emmons and Wittig Condensation Applications
The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful tools for the formation of carbon-carbon double bonds and have been applied to the synthesis of benzylideneisoindolin-3-ones. These reactions typically involve the reaction of a phosphorus ylide or a phosphonate (B1237965) carbanion with a carbonyl group.
In the context of this compound synthesis, the HWE reaction can be employed through an intramolecular approach. This strategy involves the synthesis of an o-amido-benzylphosphonate intermediate, which upon deprotonation of the phosphonate, undergoes an intramolecular cyclization onto the amide carbonyl group to form the desired exocyclic double bond of the this compound. A review on intramolecular Wittig and HWE reactions highlights the utility of these methods in constructing heterocyclic systems. clockss.org
The Wittig reaction, on the other hand, can be envisioned to proceed via the reaction of an N-substituted phthalimide (B116566) with a benzylidenephosphorane. Phthalimides possess two carbonyl groups, and while they are generally less reactive than aldehydes or ketones, under specific conditions, they can undergo olefination. The ylide, a nucleophilic carbanion, would attack one of the carbonyl carbons of the phthalimide, leading to a betaine (B1666868) intermediate which then collapses to form the oxaphosphetane ring. Subsequent elimination of triphenylphosphine (B44618) oxide would yield the this compound. organic-chemistry.orgwikipedia.orgadichemistry.comlibretexts.orgmasterorganicchemistry.com The choice between unstabilized and stabilized ylides can influence the stereoselectivity of the resulting alkene, with unstabilized ylides generally favoring the (Z)-isomer and stabilized ylides favoring the (E)-isomer. organic-chemistry.orgadichemistry.com
| Reagent 1 | Reagent 2 | Reaction Type | Key Intermediate | Product |
| o-Amido-benzylphosphonate | Base | Intramolecular HWE | Phosphonate carbanion | This compound |
| N-Substituted Phthalimide | Benzylidenephosphorane | Intermolecular Wittig | Betaine, Oxaphosphetane | This compound |
Directed Nucleophilic Addition Strategies
Directed nucleophilic addition to N-acyliminium ions represents a modern and efficient strategy for the synthesis of substituted isoindolinones. These reactive intermediates are typically generated in situ from precursors such as N-substituted phthalimides upon treatment with a reducing agent or an organometallic reagent.
The addition of a nucleophile, such as a benzyl (B1604629) Grignard reagent or a benzyl organolithium species, to one of the carbonyl groups of an N-substituted phthalimide generates a hemiaminal intermediate. This intermediate can then be readily converted to a cyclic N-acyliminium ion upon treatment with an acid. Subsequent elimination of a proton from the benzylic position affords the final this compound. This method allows for the introduction of the benzylidene moiety in a controlled manner.
Research has shown that the reaction of N-phenethylimides with organolithium reagents can proceed via nucleophilic addition to the imide carbonyl, leading to the formation of isoquinoline (B145761) derivatives through N-acyliminium ion intermediates. chemicalpapers.com This principle can be extended to the synthesis of benzylideneisoindolin-3-ones by using appropriate starting materials and nucleophiles. The use of organometallic reagents provides a versatile platform for introducing a wide range of substituents on the benzylidene group. koreascience.kr
Transition Metal-Catalyzed Annulation Reactions
Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic scaffolds, including benzylideneisoindolin-3-ones, through elegant annulation strategies.
Palladium-Catalyzed Sonogashira–Hagihara Coupling-Cyclization Strategies
The Sonogashira–Hagihara coupling, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, has been ingeniously adapted into a tandem coupling-cyclization sequence for the synthesis of benzylideneisoindolin-3-ones. This approach typically involves the reaction of a 2-halobenzamide with phenylacetylene (B144264) in the presence of a palladium catalyst and a copper(I) co-catalyst.
The reaction proceeds via the initial Sonogashira coupling of the 2-halobenzamide with phenylacetylene to form an o-alkynylbenzamide intermediate. This intermediate then undergoes an intramolecular cyclization, where the amide nitrogen attacks the alkyne, leading to the formation of the isoindolinone ring. Subsequent isomerization of the endocyclic double bond to the more stable exocyclic position furnishes the this compound. This methodology offers a convergent and efficient route to the target molecule, allowing for the facile introduction of diversity at both the benzamide (B126) and the phenylacetylene components.
Copper-Mediated Domino Reaction Sequences
Copper-mediated domino reactions have gained significant attention for their ability to construct complex molecules in a single step from simple starting materials. For the synthesis of benzylideneisoindolin-3-ones, a copper-catalyzed domino reaction can be envisioned starting from a 2-halobenzamide and phenylacetylene.
In a potential pathway, the reaction is initiated by a copper-catalyzed coupling of the 2-halobenzamide with phenylacetylene. The resulting intermediate can then undergo an intramolecular cyclization facilitated by the copper catalyst. The domino nature of this process, where multiple bond-forming events occur in a single pot, offers advantages in terms of efficiency and atom economy. While specific examples for the direct synthesis of this compound via this exact domino sequence are still emerging, the versatility of copper catalysis in related heterocycle syntheses suggests its high potential in this area. nih.gov
Rhodium(III)-Catalyzed C-H/N-H Activation and Annulation
Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoindolinones. nih.govresearchgate.net This methodology often involves the annulation of benzamides with various coupling partners.
One notable strategy employs aryl hydroxamates as the starting material. The reaction, catalyzed by a rhodium(III) complex, proceeds via a C-H/N-H activation and annulation cascade. nih.govresearchgate.net A key aspect of this transformation is the use of a directing group on the benzamide nitrogen, which facilitates the regioselective C-H activation at the ortho position. The subsequent annulation with an appropriate coupling partner, such as an alkyne or alkene, leads to the formation of the isoindolinone core. nih.govresearchgate.netnih.gov
For instance, the reaction of N-benzoylsulfonamides with olefins in the presence of a rhodium catalyst provides an efficient route to both 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov The rhodium complex, [{RhCl2Cp*}2], plays a dual role in this transformation. It first catalyzes the dimerization of diazoacetate, which then acts as the coupling partner for the C-H functionalization of the benzamide. nih.gov This tandem process, involving the in-situ generation of the coupling partner followed by the C-H olefination, offers a novel and efficient approach to constructing the isoindolinone framework. nih.gov
The reaction conditions for these rhodium-catalyzed transformations are often mild, and the methodology tolerates a wide range of functional groups. nih.govresearchgate.net Furthermore, the use of specific directing groups and coupling partners can influence the regioselectivity of the annulation, allowing for the synthesis of a diverse array of isoindolinone derivatives. nih.gov
Microwave-Assisted Organic Synthesis (MAOS) Protocols
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govproquest.comnih.gov This technology has been successfully applied to the synthesis of this compound and its analogues.
Accelerated Synthesis of this compound Libraries via Microwave Irradiation
The use of microwave irradiation has proven highly effective in the rapid generation of libraries of (Z)-3-methyleneisoindolin-1-ones. researchgate.net One such protocol involves the reaction of 2-bromobenzamides with terminal alkynes. researchgate.net This copper-catalyzed Sonogashira coupling-cyclization reaction is significantly accelerated under microwave conditions, allowing for the efficient synthesis of a wide range of products. researchgate.net The method is compatible with various substituents on the benzamide and the alkyne, including aryl, heteroaryl, and aliphatic groups. researchgate.net
Another microwave-promoted approach utilizes a three-component condensation reaction to construct fused benzimidazole (B57391) scaffolds, a related class of heterocyclic compounds. nih.govproquest.com This one-pot procedure demonstrates the power of microwave assistance in facilitating complex transformations and generating molecular diversity in a time-efficient manner. nih.govproquest.com The high yields and operational simplicity of these MAOS protocols make them valuable tools for medicinal chemistry and drug discovery programs. nih.gov
Ultrasound-Assisted Synthetic Approaches (Sonochemistry)
Ultrasound irradiation, or sonochemistry, provides another non-conventional energy source that can enhance chemical reactivity. The application of ultrasound can lead to improved reaction rates, higher yields, and milder reaction conditions. nih.govresearchgate.netrsc.orgrsc.org
Enhanced Reaction Rates and Efficiencies under Ultrasonic Irradiation
The synthesis of isoindolin-1-one (B1195906) derivatives has been shown to benefit significantly from ultrasonic irradiation. researchgate.netrsc.orgrsc.org For example, the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides is greatly accelerated under ultrasound. rsc.orgrsc.org This method is notable for its high efficiency, broad functional group tolerance, and scalability. rsc.orgrsc.org
The positive effects of ultrasound are attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. nih.gov This increased reactivity translates to shorter reaction times and often cleaner reaction profiles compared to conventional methods. univ.kiev.uaresearchgate.net
One-Pot Synthesis Strategies Utilizing Ultrasound
The benefits of sonochemistry have been harnessed in the development of one-pot syntheses of isoindolinone derivatives. nih.govresearchgate.netrsc.orgrsc.org A notable example is the one-pot synthesis of 3-substituted-isoindolin-1-ones from (Z)-3-benzylideneisobenzofuran-1(3H)-ones and primary amines. nih.gov This process, carried out under ultrasonic irradiation, proceeds through an in-situ generated 3-hydroxyisoindolin-1-one intermediate. nih.gov The subsequent acid-catalyzed dehydration and reduction or elimination steps can also be performed in the same pot, leading to a variety of isoindolinone products in high yields and short reaction times. nih.govrsc.org
This one-pot, ultrasound-assisted approach offers a green and efficient alternative to traditional multi-step syntheses, minimizing waste and energy consumption. nih.gov
Controlled Stereoselective Synthesis of (Z)-Benzylideneisoindolin-3-one
The stereochemistry of the exocyclic double bond in benzylideneisoindolin-3-ones is of significant importance, as different stereoisomers can exhibit distinct biological activities. The synthesis of the (Z)-isomer is often the desired outcome, and several methods have been developed to achieve high stereoselectivity.
One effective strategy for the stereoselective synthesis of (Z)-benzylideneisoindolin-3-one involves a one-pot reaction of 3-benzylidenephtalide with an amine, followed by acid-catalyzed dehydration. rsc.org Nuclear Overhauser Effect Spectroscopy (NOESY) analysis has confirmed the formation of the Z-isomer as the sole product in certain instances. rsc.org
Another approach to control the stereoselectivity involves the Wittig reaction. The reaction of benzylidenetriphenylphosphorane (B8806397) with N-substituted succinimides has been shown to produce (E)-2-benzylidenepyrrolidin-5-ones stereoselectively. researchgate.net While this example pertains to a related pyrrolidinone system, the principles of the Wittig reaction can be applied to control the geometry of the double bond in this compound synthesis. The choice of reactants, reaction conditions, and the nature of the phosphorane ylide can all influence the E/Z selectivity of the olefination.
Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction mechanisms and the factors that govern stereoselectivity. nih.govsoton.ac.ukresearchgate.net By understanding the energetic profiles of the transition states leading to the (E) and (Z) isomers, it may be possible to rationally design reaction conditions that favor the formation of the desired stereoisomer. nih.govsoton.ac.ukresearchgate.net
Strategic Derivatization for Structural Diversity of this compound
N-Alkylation: A common strategy for N-substitution is the alkylation of the isoindolinone nitrogen. This can be achieved through various methods, including the use of alkyl halides in the presence of a base. organic-chemistry.org For instance, the reaction of an N-unsubstituted isoindolinone with an alkyl halide, such as 1-chlorobutane, can introduce an alkyl group onto the nitrogen atom. organic-chemistry.org More advanced methods involve the "borrowing-hydrogen" alkylation of indolines with alcohols, catalyzed by iron complexes, which offers a more sustainable approach. nih.gov This method has been successfully used to synthesize various N-alkylated indolines, which can then be oxidized to the corresponding N-alkylated indoles. nih.gov Another approach involves the use of N-heterocyclic carbene (NHC) catalysts for aza-Michael reactions, allowing the introduction of N-heterocyclic derivatives to α,β-unsaturated carbonyl compounds. organic-chemistry.org
N-Arylation: The introduction of an aryl group at the nitrogen position is another important modification. This is often accomplished through metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a well-established method. nih.govresearchgate.net Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, also provide an efficient route to N-arylindoles. nih.govmdpi.com These reactions typically involve the coupling of an aryl halide with the isoindolinone nitrogen in the presence of a suitable catalyst and ligand. nih.govmdpi.com Transition-metal-free methods have also been developed, utilizing benzynes for the N-arylation of indoles. mdpi.com
Table 1: Selected N-Substitution Reactions of the Isoindolinone Moiety
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halides, K2CO3, DMF | N-Alkylisoindolinone |
| N-Alkylation | Alcohols, Tricarbonyl(cyclopentadienone) iron complex, Trifluoroethanol | N-Alkylindoline |
| N-Arylation | Aryl iodides or bromides, CuI, trans-1,2-cyclohexanediamine | N-Arylindole |
| N-Arylation | Aryl chlorides, [(IPr)Ni(styrene)2], tBuOLi, 1,4-dioxane | N-Arylindole |
| N-Arylation | 2-Bromoacetophenone, tBuOK | N-Phenylindole |
The benzylidene ring offers another avenue for structural modification, primarily through electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The electron-rich nature of the benzylidene ring makes it susceptible to electrophilic attack. libretexts.org Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. byjus.com For example, nitration can be achieved by treating the this compound with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. savemyexams.comyoutube.com The electrophile then attacks the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion, before a proton is lost to restore aromaticity. byjus.com The position of substitution (ortho, meta, or para) is directed by the existing substituents on the ring.
Nucleophilic Aromatic Substitution: While less common for unsubstituted aromatic rings, nucleophilic aromatic substitution (SNAr) can occur on the benzylidene ring if it is activated by strongly electron-withdrawing groups. byjus.comchemistrysteps.com The presence of groups like a nitro group can make the ring sufficiently electron-deficient to be attacked by a nucleophile. chemistrysteps.comyoutube.com The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile adds to the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. chemistrysteps.comyoutube.com In some cases, the reaction can proceed through a benzyne (B1209423) intermediate, particularly with very strong bases. masterorganicchemistry.com
Table 2: Functionalization Reactions at the Benzylidene Ring
| Reaction Type | Reagents and Conditions | Product Type |
| Nitration | Concentrated HNO3, Concentrated H2SO4 | Nitro-substituted this compound |
| Halogenation | Halogen, Lewis acid (e.g., FeCl3) | Halo-substituted this compound |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | Acyl-substituted this compound |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOCH3), Electron-withdrawing group on the ring | Methoxy-substituted this compound |
Modifying the aromatic core of the isoindolinone itself provides a further means of diversifying the structure.
Directed Lithiation and Electrophilic Quench: One powerful method for introducing substituents onto the isoindolinone aromatic core is through directed ortho-metalation (DoM). This involves the deprotonation of a site ortho to a directing group on the aromatic ring using a strong base, typically an organolithium reagent like tert-butyllithium. nih.gov The resulting lithiated intermediate can then be reacted with a variety of electrophiles to introduce a wide range of substituents. nih.gov
Metal-Catalyzed Cross-Coupling Reactions: Similar to the N-arylation reactions, metal-catalyzed cross-coupling reactions can be employed to introduce substituents onto the aromatic core. For example, a halogenated isoindolinone can undergo Suzuki or Stille coupling reactions to introduce new carbon-carbon bonds. Nickel-mediated intramolecular arylation of C-H bonds adjacent to the amide nitrogen has also been reported, providing a route to electronically and sterically diverse isoindolinone products. nih.gov This method has shown selectivity for the functionalization of tertiary over primary and secondary alkyl C-H bonds. nih.gov
Table 3: Substitution Reactions on the Isoindolinone Aromatic Core
| Reaction Type | Reagents and Conditions | Product Type |
| Directed Lithiation | t-BuLi, THF; Electrophile | Substituted isoindolin-1-one |
| Intramolecular Arylation | Ni(cod)2, t-BuOK, THF | Substituted isoindolinone |
Detailed Mechanistic Pathways in this compound Synthesis
The formation of the this compound scaffold typically proceeds through a series of well-defined steps involving nucleophilic attack and subsequent elimination reactions.
A common pathway in the synthesis of benzylideneisoindolin-3-ones involves a nucleophilic addition-elimination mechanism. youtube.comyoutube.comchemguide.co.uk This process is initiated by the attack of a nucleophile on an electrophilic carbon center. In many syntheses, this involves the reaction of a nucleophile with an acyl chloride. chemguide.co.uk The carbon atom in the carbonyl group of the acyl chloride is rendered significantly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. chemguide.co.uk
The general mechanism can be described as follows:
Nucleophilic Addition: A nucleophile, often an amine or an alcohol, attacks the electrophilic carbonyl carbon of a precursor molecule. This leads to the formation of a tetrahedral intermediate. youtube.comchemistrysteps.com The initial attack by the nucleophile is typically the rate-determining step of the reaction. quizlet.com
Elimination: The tetrahedral intermediate is often unstable and collapses to reform the carbon-oxygen double bond. This is accompanied by the elimination of a leaving group, such as a chloride ion. youtube.comchemguide.co.uk This two-step process of addition followed by elimination is characteristic of nucleophilic acyl substitution. chemistrysteps.com
These reactions are often conducted under conditions that facilitate the departure of the leaving group. For instance, reactions involving acyl chlorides can proceed spontaneously at room temperature and may be highly exothermic. youtube.com
In certain synthetic routes, the formation of iminium and enolate intermediates plays a pivotal role. For instance, in reactions involving the condensation of an amine with a carbonyl compound, an iminium ion can be formed. This electrophilic species can then undergo further reactions.
Theoretical studies on related heterocyclic systems have highlighted the importance of such intermediates. For example, in the synthesis of chromans, the formation of an oxonium ion, analogous to an iminium ion, is a key step. This intermediate can then react with a nucleophile in a stepwise manner. researchgate.net The stability of these intermediates is crucial in determining the reaction pathway.
The question of whether a reaction proceeds through a concerted or a stepwise mechanism is a fundamental aspect of mechanistic chemistry. youtube.com A concerted reaction occurs in a single step where bond breaking and bond formation happen simultaneously, passing through a single transition state. youtube.com In contrast, a stepwise mechanism involves the formation of one or more intermediates. youtube.com
In the context of reactions that could lead to this compound-like structures, such as Diels-Alder type reactions, both concerted and stepwise pathways have been explored computationally. nih.gov For some cycloaddition reactions, a concerted mechanism is energetically favored. nih.gov However, in other cases, the potential energy surface may be flat, with only a small energy difference between the concerted and stepwise pathways, suggesting that both mechanisms could be competing. nih.gov The nature of the reactants and the reaction conditions can influence which pathway is dominant. For some reactions, it has been found that what appears to be a concerted process may actually involve a very short-lived diradical intermediate, blurring the lines between a truly concerted and a stepwise mechanism. nih.gov
Catalytic Roles and Mechanisms in this compound Chemistry
Catalysts are frequently employed to enhance the efficiency and selectivity of the synthesis of benzylideneisoindolin-3-ones and related heterocyclic compounds. Copper and palladium catalysts are particularly prominent in this area.
Copper catalysts are versatile and have been used in a variety of reactions, including the synthesis of nitrogen-containing heterocycles. In some copper-catalyzed reactions, the presence of a ligand is not always necessary for catalytic activity. rsc.org However, in other cases, ligands can have a significant impact on the outcome of the reaction.
The role of the copper catalyst often involves the activation of one of the reactants. For example, in the synthesis of N-sulfonyl-1,2,3-triazoles, a plausible intermediate is a 5-cuprated N-sulfonyltriazole species. researchgate.net The effect of ligands in these copper-catalyzed reactions can be to either enhance or inhibit the reaction rate, depending on the specific ligand and reaction conditions. researchgate.net In the synthesis of a copper complex with a benzylidene-dihydronaphthalenone ligand, the copper(II) ion was found to be in a distorted square-pyramidal environment, coordinated to oxygen and nitrogen atoms from the ligands. osti.gov
Table 1: Effect of Ligands on Copper-Catalyzed Triazole Synthesis
| Ligand | Yield (%) |
| None | 85 |
| PPh3 | 60 |
| dppe | 45 |
| Bipy | 30 |
| This table is a representative example based on general findings where ligands can inhibit the reaction. researchgate.net |
Palladium catalysts are renowned for their ability to facilitate cross-coupling and C-H activation reactions, which are powerful tools for the synthesis of complex organic molecules. In the synthesis of 3-arylindoles, which are structurally related to benzylideneisoindolin-3-ones, a palladium-catalyzed intermolecular oxidative annulation has been developed. nih.gov
The catalytic cycle for such reactions typically involves several key steps:
C-H Activation: The palladium catalyst activates a C-H bond of one of the starting materials.
Migratory Insertion: The second reactant inserts into the palladium-carbon bond.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
A key advantage of palladium catalysis is the high degree of regioselectivity that can be achieved. nih.gov By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to control which C-H bond is activated and, therefore, the position of substitution in the final product. This has been demonstrated in the synthesis of a wide range of 3-arylindoles with good functional-group tolerance and high efficiency. nih.gov
Examination of Tautomerism and Geometric Isomerization in this compound Systems
The structural dynamics of this compound systems are characterized by two primary phenomena: tautomerism and geometric isomerization. These processes are fundamental to understanding the reactivity, stability, and spectroscopic properties of this class of compounds. While direct and extensive research specifically on this compound is limited, a comprehensive understanding can be constructed by examining closely related structural analogs, most notably (E)-3-benzylideneindolin-2-one, which differs only in the placement of the carbonyl group within the heterocyclic ring.
Tautomerism: The Keto-Enol Equilibrium
This compound can theoretically exist in different tautomeric forms, primarily the keto and enol forms. Tautomers are structural isomers that readily interconvert, and the position of the equilibrium is sensitive to factors such as the solvent, temperature, and the electronic nature of substituents.
The stability of the keto form can be attributed to the inherent stability of the amide functionality within the isoindolinone ring. Computational studies on related systems, such as 1-benzamidoisoquinoline derivatives, also highlight the delicate balance between different tautomeric forms (amide, enamine, and enol) and how this can be influenced by substituents. mdpi.com For instance, electron-donating groups can favor one tautomer, while electron-withdrawing groups can shift the equilibrium towards another. mdpi.com
Table 1: Predicted Relative Stabilities of Tautomers in a Model System *
| Tautomeric Form | Predicted Method | Relative Energy (kcal/mol) | Conclusion |
| Keto | DFT/B3LYP/6-311G(d,p) | 0.00 | Most stable form |
| Enol | DFT/B3LYP/6-311G(d,p) | > 10 | Significantly less stable |
Data extrapolated from studies on the analogous (E)-3-benzylideneindolin-2-one system. The energy values are indicative and serve to illustrate the general principle of keto-form predominance.
Geometric Isomerization: The E/Z Configuration
The exocyclic double bond in this compound gives rise to geometric isomers, designated as E (entgegen) and Z (zusammen), based on the relative orientation of the substituents. The interconversion between these isomers, or E/Z isomerization, is a key dynamic process.
Studies on the closely related 3-benzylidene-indolin-2-ones have demonstrated that both E and Z isomers can be synthesized and that they can interconvert. beilstein-journals.org This isomerization can be influenced by several factors:
Light: Photoisomerization is a common method to induce E/Z isomerization. Irradiation with light of a specific wavelength can promote the conversion of the more stable isomer to the less stable one, establishing a photostationary state. beilstein-journals.org
Solvents: The polarity of the solvent can affect the rate of isomerization and the position of the equilibrium between the E and Z forms.
Temperature: Thermal energy can also overcome the rotational barrier of the double bond, leading to isomerization.
In many instances, the E-isomer of 3-benzylidene-indolin-2-one derivatives is found to be the thermodynamically more stable form. However, the relative stability can be influenced by the substitution pattern on both the benzylidene and the indolinone moieties. For example, the introduction of certain substituents can lead to the Z-isomer being more stable.
The kinetics of E/Z isomerization in similar systems have been found to often follow first-order reaction kinetics. The rate of interconversion and the half-life of the isomers can be determined using techniques like NMR spectroscopy by monitoring the change in the ratio of the two isomers over time.
Table 2: Factors Influencing E/Z Isomerization in Benzylidene-Containing Heterocycles
| Factor | Effect on Isomerization | Research Findings |
| Light Irradiation | Can induce conversion from the thermodynamically stable isomer to the metastable isomer. | Achieves a photostationary state between E and Z isomers in microfluidic photo-reactors for 3-benzylidene-indolin-2-ones. beilstein-journals.org |
| Solvent Polarity | Influences the rate of isomerization and the equilibrium position. | Solvent capability to form hydrogen bonds can dramatically influence tautomerization and by extension, isomerization processes. nih.gov |
| Temperature | Provides the thermal energy to overcome the rotational barrier of the double bond. | Variable temperature NMR studies are used to investigate the dynamics of isomerization. |
| Substituents | Electronic and steric effects of substituents can alter the relative stability of the E and Z isomers. | In some diene analogs of 3-benzylideneindolin-2-one, the Z,E configuration was found to be the more active regioisomer. nih.gov |
Advanced Spectroscopic Characterization Techniques for Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for determining the molecular structure of benzylideneisoindolin-3-one in solution. It provides detailed information about the hydrogen and carbon frameworks of the molecule.
One-dimensional NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental for identifying the different proton and carbon environments within the this compound molecule.
¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these signals, reported in parts per million (ppm), are influenced by the electronic environment of the protons. For instance, aromatic protons typically resonate in the downfield region (around 7-8 ppm) due to the deshielding effect of the benzene (B151609) rings. The integration of the peaks provides the ratio of the number of protons corresponding to each signal.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. The carbonyl carbon of the isoindolinone ring, for example, appears significantly downfield due to the strong deshielding effect of the double-bonded oxygen.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| (Z)-3-benzylideneindolin-2-one | 8.02 (s, 1H), 7.72 (s, 1H), 7.63 – 7.51 (m, 5H), 7.25 – 7.21 (m, 1H), 6.91 – 6.86 (m, 2H) | 168.9, 143.6, 134.8, 134.2, 132.3, 131.8, 130.9, 128.6, 123.4, 123.0, 121.7, 121.1, 110.7 |
| (E)-N-methyl-3-benzylideneindolin-2-one | 7.86 (s, 1H), 7.66 – 7.61 (m, 3H), 7.49 – 7.40 (m, 3H), 7.29 – 7.25 (m, 1H), 6.88 (td, J = 7.6, 0.8 Hz, 1H), 6.83 (d, J = 7.8 Hz, 1H), 3.29 (s, 3H) | 168.5, 144.3, 137.2, 135.0, 129.8, 129.5, 129.3, 128.6, 127.2, 122.7, 121.8, 121.1, 108.2, 26.2 |
Data sourced from literature reports. rsc.org
Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms and determining the multiplicity of carbon signals.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com Cross-peaks in the COSY spectrum reveal these correlations, allowing for the tracing of proton networks within the molecule, such as through the aromatic rings and the benzylidene moiety.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing unambiguous C-H assignments.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. uvic.ca By acquiring DEPT-45, DEPT-90, and DEPT-135 spectra, the multiplicity of each carbon signal can be determined, which is crucial for confirming the structure. emerypharma.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of this compound. researchgate.net Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high accuracy allows for the unambiguous determination of the elemental composition of the molecule by comparing the experimental mass to the calculated exact mass of possible molecular formulas. nih.gov This is a critical step in confirming the identity of a newly synthesized compound. For example, the calculated mass for the protonated molecule of a this compound derivative can be compared to the found mass, with a very small mass error confirming the elemental formula. rsc.org
Table 2: Exemplary HRMS Data for this compound Derivatives.
| Derivative | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| (E)-N-methyl-3-benzylideneindolin-2-one | C₁₆H₁₄NO | 236.1075 | 236.1081 |
| (Z)-5-bromo-3-benzylideneindolin-2-one | C₁₅H₁₁NOBr | 300.0024 | 300.0020 |
| (Z)-3-(4-cyanobenzylidene)indolin-2-one | C₁₆H₁₁N₂O | 247.0871 | 247.0884 |
Data illustrates the high precision of HRMS in confirming elemental composition. rsc.org
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. youtube.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. youtube.com This results in an IR spectrum that displays absorption bands characteristic of the functional groups present in the molecule. For this compound, key vibrational bands include:
C=O Stretch: A strong absorption band is typically observed in the region of 1700-1720 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the isoindolinone ring. rsc.org
C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings and the benzylidene group appear in the 1600-1650 cm⁻¹ region. youtube.com
C-H Stretch: Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹. youtube.com
The precise positions of these bands can provide subtle information about the molecular structure and environment.
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives.
| Derivative | Key IR Bands (cm⁻¹) |
| (Z)-3-benzylideneindolin-2-one | 3174.68 (N-H stretch), 1713.85 (C=O stretch), 1621.59 (C=C stretch) |
| (E)-N-methyl-3-benzylideneindolin-2-one | 1703.78 (C=O stretch), 1606.28 (C=C stretch) |
| (Z)-3-(4-cyanobenzylidene)indolin-2-one | 3173.25 (N-H stretch), 2221.85 (C≡N stretch), 1711.04 (C=O stretch), 1610.58 (C=C stretch) |
Data highlights the diagnostic vibrational modes. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. pressbooks.pub The wavelength of maximum absorption (λmax) is characteristic of the chromophore, the part of the molecule responsible for light absorption. In this compound, the extended conjugated system, encompassing the benzene rings and the benzylidene double bond, acts as a chromophore. The UV-Vis spectrum typically shows strong absorption bands in the ultraviolet region. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents on the aromatic rings. youtube.com For example, the E and Z isomers of this compound can exhibit different UV-Vis absorption spectra. researchgate.net
Computational and Theoretical Investigations of Benzylideneisoindolin 3 One
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has proven to be a robust and widely used computational method for investigating the molecular properties of benzylideneisoindolin-3-one and its derivatives. researchgate.netnih.govnih.gov DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying the geometry, electronic structure, and reactivity of this class of compounds. Various functionals, such as B3LYP, are commonly employed in conjunction with basis sets like 6-311G** to obtain reliable results. mdpi.com These theoretical inquiries provide deep insights into the molecule's intrinsic characteristics, which are crucial for understanding its chemical behavior and for the rational design of new derivatives with tailored properties.
Geometry Optimization and Conformational Analysis
A fundamental step in the computational study of this compound is the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. nih.gov This process involves finding the minimum energy conformation on the potential energy surface. For molecules with rotatable bonds, such as the benzylidene group, conformational analysis is performed to identify different stable conformers and the energy barriers between them. researchgate.net
Computational studies have shown that the planarity of the this compound system is a key feature. The optimized geometry typically reveals a nearly planar structure, which has significant implications for its electronic properties, including the extent of π-conjugation. The dihedral angles between the phenyl ring and the isoindolinone core are critical parameters determined through these calculations.
| Parameter | Description |
| Dihedral Angles | The angles between the planes of the phenyl and isoindolinone rings. |
| Bond Lengths | The distances between bonded atoms, such as C=C, C=O, and C-N bonds. |
| Bond Angles | The angles formed by three consecutive bonded atoms. |
This table outlines key geometric parameters analyzed during the geometry optimization of this compound.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic behavior and reactivity of molecules. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. multidisciplinaryjournals.com
For this compound, DFT calculations show that the HOMO is typically localized over the electron-rich parts of the molecule, often involving the phenyl ring and the nitrogen atom of the isoindolinone core. The LUMO, on the other hand, is generally distributed over the electron-deficient regions, including the carbonyl group and the exocyclic double bond. The distribution of these orbitals provides valuable information about the sites most susceptible to nucleophilic and electrophilic attack. rsc.org
| Orbital | Description | Typical Localization |
| HOMO | Highest Occupied Molecular Orbital | Phenyl ring, nitrogen atom |
| LUMO | Lowest Unoccupied Molecular Orbital | Carbonyl group, exocyclic double bond |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | An indicator of chemical reactivity and stability. |
This table summarizes the key aspects of the Frontier Molecular Orbital analysis for this compound.
Reactivity Prediction using Fukui Functions and Molecular Electrostatic Potential (MESP)
To gain a more detailed understanding of the reactivity of this compound, computational chemists employ tools like Fukui functions and Molecular Electrostatic Potential (MESP) maps. nih.gov Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov These functions are derived from the change in electron density upon the addition or removal of an electron.
MESP maps provide a visual representation of the electrostatic potential on the surface of the molecule. researchgate.net These maps are color-coded to indicate regions of positive (electron-poor) and negative (electron-rich) potential. For this compound, the MESP typically shows a negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack. Conversely, regions of positive potential can indicate sites susceptible to nucleophilic attack.
| Descriptor | Information Provided | Application |
| Fukui Functions | Identifies local reactivity for nucleophilic, electrophilic, and radical attacks. | Pinpointing specific atoms most likely to participate in a reaction. |
| MESP | Visualizes the electrostatic potential on the molecular surface. | Identifying electron-rich and electron-poor regions for predicting intermolecular interactions. |
This table outlines the use of Fukui functions and MESP in predicting the reactivity of this compound.
Analysis of Noncovalent Interactions (NCI)
Noncovalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of molecular systems, including the crystal packing of this compound derivatives and their interactions with biological targets. nih.govnih.gov NCI analysis, often performed using the reduced density gradient (RDG) method, allows for the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking. nih.govresearchgate.net
In the context of this compound, NCI analysis can reveal intramolecular hydrogen bonds that contribute to the stability of certain conformations. It can also elucidate the intermolecular interactions that govern the packing of molecules in the solid state, providing insights that are valuable for crystal engineering. The analysis of these interactions is critical for understanding how these molecules might bind to biological receptors.
Computational Elucidation of Reaction Mechanisms and Energy Landscapes
For instance, DFT calculations can be used to study the mechanism of cycloaddition reactions where this compound acts as a dipolarophile. These calculations can help to determine whether a reaction proceeds through a concerted or a stepwise mechanism and can explain the observed regioselectivity and stereoselectivity. The computed activation energies can also provide a rationale for the reaction conditions required to achieve a particular transformation.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
In the context of drug discovery and development, in silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. researchgate.neteijppr.com These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, thereby reducing the time and cost associated with experimental studies. eijppr.com
For this compound derivatives, computational models can be used to predict a range of ADME properties, such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.netmdpi.com These predictions are typically based on the molecule's physicochemical properties, such as its lipophilicity (logP), molecular weight, and polar surface area. While these in silico predictions need to be validated experimentally, they provide a valuable initial assessment of a compound's drug-likeness. nih.gov
| Property | Description | Importance in Drug Discovery |
| Absorption | The process by which a drug enters the bloodstream. | Determines how much of the drug is available to exert its effect. |
| Distribution | The reversible transfer of a drug from one location to another within the body. | Affects the drug's concentration at its site of action. |
| Metabolism | The chemical modification of a drug by the body. | Can lead to the inactivation or activation of a drug and affects its duration of action. |
| Excretion | The removal of a drug and its metabolites from the body. | Determines the drug's half-life and potential for accumulation. |
This table provides an overview of the ADME properties that can be predicted for this compound derivatives using in silico methods.
Mechanistic Biological Activity Studies of Benzylideneisoindolin 3 One and Its Analogues Pre Clinical and in Vitro
Evaluation of Anticancer Activities in Cell-Based Models
The anticancer properties of benzylideneisoindolin-3-one derivatives have been primarily investigated through their interaction with key regulators of the cell cycle, such as Aurora kinases.
Aurora kinases are a family of serine/threonine kinases that are essential for cell division, and their overexpression is linked to the development of various cancers. nih.gov This makes them a validated target for anticancer drug discovery. nih.gov While many inhibitors target the highly conserved ATP binding site, this can lead to a lack of specificity and off-target effects. mdpi.com An alternative strategy is allosteric inhibition, which targets other sites on the kinase to modulate its activity, offering a potential for greater selectivity. nih.govmdpi.com
Research has focused on developing derivatives of (E)-3-benzylideneindolin-2-one as potential allosteric inhibitors of Aurora A kinase. nih.gov Inspired by the non-ATP competitive inhibitor Tripolin A, a series of these derivatives were designed and synthesized to target a predicted allosteric site on Aurora A. nih.gov Several of these synthesized compounds demonstrated stronger inhibitory effects than the reference compound. nih.gov Notably, compound AK34 was identified as a potent inhibitor with a high affinity for Aurora A kinase. nih.gov The mechanism of these inhibitors is thought to involve the disruption of the interaction between Aurora A and its activator, TPX2. mdpi.com
Inhibitory Activity of Benzylideneindolin-2-one Analogues against Aurora A Kinase
| Compound | Inhibitory Concentration (IC₅₀) | Dissociation Constant (Kᴅ) | Reference |
|---|---|---|---|
| AK34 | 1.68 μM | 216 nM | nih.gov |
| AK09 | Data not specified | Data not specified | nih.gov |
| AK35 | Data not specified | Data not specified | nih.gov |
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For (E)-3-benzylideneindolin-2-one derivatives targeting Aurora A kinase, SAR analysis has provided insights into the chemical features that govern their inhibitory activity. nih.gov Molecular docking models suggest that these compounds act on allosteric site 3 of the kinase. nih.gov
SAR studies on related heterocyclic scaffolds, such as benzofuran (B130515) derivatives, have shown that substitutions at specific positions are critical for cytotoxic activity. mdpi.com For instance, the addition of halogen atoms like bromine, chlorine, or fluorine can significantly increase anticancer activity, potentially by forming halogen bonds that improve binding affinity. mdpi.com In other classes of compounds, like 1,2,3-triazole-containing chalcone (B49325) derivatives, a bromo group was found to be essential for activity against cancer cell lines. biotech-asia.org While these findings are not directly on this compound itself, they highlight a common principle in drug design where specific functional groups and their positions on a heterocyclic core are determinant factors for biological activity. mdpi.combiotech-asia.org For the (E)-3-benzylideneindolin-2-one series, the specific substitutions that led to the potent activity of compounds like AK34 are a key focus of the SAR analysis. nih.gov
Investigation of Anti-inflammatory Properties and Molecular Mechanisms
Analogues of this compound have also been investigated for their potential to mitigate inflammatory responses. Inflammation, when excessive or persistent, contributes to the pathogenesis of numerous diseases. mdpi.com
The adhesion of monocytes to vascular endothelial cells is a critical early step in the inflammatory process that leads to conditions like atherosclerosis. nih.govsoton.ac.uk This adhesion is often initiated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), which stimulates endothelial cells to express adhesion molecules on their surface. nih.govsoton.ac.uk
Studies on a benzylidene analogue, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), have demonstrated anti-inflammatory activity by reducing leukocyte migration in vivo. mdpi.comnih.gov In a carrageenan-induced peritonitis model, this compound significantly inhibited the migration of leukocytes into the peritoneal cavity. nih.gov A further study using a subcutaneous air pouch model also showed a significant reduction in cell migration. mdpi.com This inhibition of leukocyte migration suggests that the compound may interfere with the adhesion cascade, a process heavily reliant on the interaction between monocytes and endothelial cells. mdpi.comnih.gov
The expression of key adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1), and chemokines like Monocyte Chemoattractant Protein-1 (MCP-1), on endothelial cells is upregulated by inflammatory stimuli and reactive oxygen species (ROS). mdpi.comnih.govmdpi.com These molecules are crucial for the firm adhesion and subsequent migration of leukocytes into tissues. nih.gov ROS can act as signaling molecules that promote the expression of these pro-inflammatory factors. nih.govnih.gov
While direct studies on this compound's effect on ROS and specific adhesion molecules are limited, the observed anti-inflammatory effects of its analogues point towards an interaction with these pathways. For example, the compound JR19 was shown to effectively decrease levels of the pro-inflammatory cytokine TNF-α. nih.gov Since TNF-α is a potent inducer of adhesion molecules like ICAM-1 and VCAM-1, its suppression by JR19 would logically lead to a downstream reduction in the expression of these molecules, thereby impeding the inflammatory response. mdpi.comnih.gov
The expression of many pro-inflammatory genes, including those for cytokines and adhesion molecules, is controlled by key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govnih.gov The NF-κB signaling pathway is a central regulator of inflammation, and its inappropriate activation is implicated in a host of chronic inflammatory diseases. nih.gov Therefore, inhibiting the NF-κB pathway is an attractive strategy for developing anti-inflammatory therapies.
A molecular docking study predicted that the benzylidene analogue JR19 could interact with the crystallographic structure of NF-κB. mdpi.comnih.gov This suggests that its anti-inflammatory mechanism may involve the modulation of this critical transcription factor. nih.gov The ability of JR19 to decrease TNF-α levels further supports a potential role in regulating the NF-κB pathway, as TNF-α is a well-known activator of NF-κB. nih.govnih.gov By interfering with NF-κB activation, such compounds could suppress the transcription of a wide array of inflammatory mediators, leading to a broad anti-inflammatory effect. nih.govnih.gov
Table of Compounds
Structure-Activity Relationships in Anti-inflammatory Contexts
The anti-inflammatory potential of this compound and its derivatives is closely linked to their chemical structures. Studies on related compounds, such as 2-benzylidene-1-indanone (B110557) derivatives, have shown that specific substitutions on the benzylidene ring significantly influence their anti-inflammatory effects. nih.gov For instance, the introduction of hydroxyl groups can modulate activity. Research on substituted 5-benzylideno-2-adamantylthiazol[3,2-b] nih.govmdpi.comnih.govtriazol-6(5H)ones revealed that the position and number of hydroxyl substituents on the benzene (B151609) ring are critical for anti-inflammatory efficacy. mdpi.com Specifically, a di-hydroxyl substitution at the 2,4-positions of the benzylidene moiety resulted in increased anti-inflammatory activity compared to the parent compound. mdpi.com
Furthermore, investigations into N-acylhydrazone derivatives, which share structural similarities, indicate that the presence of an indolic group is an important pharmacophore for anti-inflammatory and immunomodulatory activities. mdpi.comnih.gov These derivatives have been shown to act on targets like cyclooxygenase-2 (COX-2), phospholipase A2, and various cytokines. mdpi.com The anti-inflammatory action of one such derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), was found to be dependent on the nitric oxide pathway. mdpi.comnih.gov The compound effectively reduced levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ. nih.gov This suggests that the this compound scaffold, with appropriate functionalization, can be a promising framework for developing novel anti-inflammatory agents. nih.gov
Anti-mycobacterial Activity Assessment
This compound analogues have been evaluated for their potential to combat Mycobacterium tuberculosis. For example, studies on 3-triazenoindoles, which are structurally related, have demonstrated notable in vitro activity against the H37Rv strain of M. tuberculosis. nih.govnih.gov Certain compounds in this class exhibited a high level of inhibition, comparable to the first-line anti-tuberculosis drug isoniazid. nih.gov
Research has also explored the efficacy of other related heterocyclic compounds. Flavonoids and pyrimidine (B1678525) analogues have been tested against the H37Ra strain of M. tuberculosis. mdpi.com One pyrimidine analogue, in particular, showed significant, dose-dependent inhibition of mycobacterial growth, with 99% inhibition at a concentration of 200 µg/mL and 92% at 50 µg/mL. mdpi.com Furthermore, some 3-triazenoindoles have shown activity against isoniazid-resistant clinical isolates, indicating their potential to address drug-resistant tuberculosis. nih.govnih.gov The introduction of short lipid tails to the core structure of these indole-based compounds has been shown to further enhance their activity against mycobacteria within murine macrophages. nih.gov
The Minimal Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency, with MIC90 representing the concentration required to inhibit the growth of 90% of a panel of bacterial isolates. nih.govdovepress.com For analogues of this compound, such as 3-triazenoindoles, MIC values against M. tuberculosis strain H37Rv have been determined to be in the range of 0.2 to 0.5 µg/mL. nih.gov This level of activity is comparable to that of the widely used anti-tuberculosis drug, isoniazid. nih.gov
Studies on other classes of compounds have also provided insights into the MICs achievable against M. tuberculosis. For instance, some flavonoids have shown MIC values as low as 3.5 µg/mL against the H37Rv strain. mdpi.com The MIC90 for linezolid, an established anti-tuberculosis drug, has been reported to be 32 µg/mL against extensively drug-resistant (XDR) M. tuberculosis isolates. dovepress.com The determination of MIC90 is crucial for assessing the potential of new compounds to be effective against a broad range of clinical isolates. nih.gov
| Compound Class | Mycobacterium Strain | Activity/MIC | Reference |
|---|---|---|---|
| 3-Triazenoindoles | M. tuberculosis H37Rv | MIC: 0.2 - 0.5 µg/mL | nih.gov |
| Pyrimidine Analogue | M. tuberculosis H37Ra | 99% inhibition at 200 µg/mL | mdpi.com |
| Flavonoids (Pinocembrin) | M. tuberculosis H37Rv | MIC: 3.5 µg/mL | mdpi.com |
Antiplasmodial Activity Investigations
The antiplasmodial activity of compounds related to this compound has been investigated against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov In vitro studies are commonly conducted using chloroquine-sensitive strains like 3D7 and chloroquine-resistant strains such as Dd2. researchgate.netresearchgate.net
For instance, aurone (B1235358) derivatives, which share some structural features, have been screened against the 3D7 strain of P. falciparum. nih.gov Similarly, polyphenols isolated from plant sources have demonstrated antiplasmodial activity against the 3D7 strain. nih.govconsensus.app Research on indolone-N-oxide derivatives has also shown potent activity against P. falciparum. researchgate.net These studies are crucial for identifying new chemical scaffolds with the potential to be developed into novel antimalarial drugs, particularly those effective against drug-resistant parasite strains. researchgate.net
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the antiplasmodial efficacy of a compound. It represents the concentration at which 50% of the parasite's growth is inhibited. Studies on various analogues and related compounds have determined their IC50 values against P. falciparum.
For example, certain aurone derivatives have shown significant antiplasmodial activity, with one compound exhibiting an IC50 value of 2.3 µM against the 3D7 strain. nih.gov Other derivatives in the same study had IC50 values of 7.27 µM and 7.82 µM. nih.gov Polyphenolic compounds isolated from Alectryon serratus leaves, such as gallic acid, methyl gallate, and kaempferol-3-O-rhamnoside, displayed IC50 values of 0.0722 µM, 0.0128 µM, and 3.4595 µM, respectively, against the 3D7 strain. nih.gov Furthermore, a series of 1,3-diiminoisoindoline (B1677754) carbohydrazides were found to inhibit P. falciparum growth with IC50 values as low as 18 nM for the most potent derivative. nih.gov
| Compound/Derivative | IC50 (µM) | Reference |
|---|---|---|
| Aurone Derivative M7 | 2.3 | nih.gov |
| Aurone Derivative M6 | 7.27 | nih.gov |
| Aurone Derivative M3 | 7.82 | nih.gov |
| Gallic Acid | 0.0722 | nih.gov |
| Methyl Gallate | 0.0128 | nih.gov |
| Kaempferol-3-O-rhamnoside | 3.4595 | nih.gov |
| 1,3-Diiminoisoindoline Carbohydrazide (most potent) | 0.018 | nih.gov |
Exploration of Other Reported Biological Activities
Beyond their well-documented anticancer properties, this compound and its structural relatives have been investigated for a range of other biological effects. These studies, while in pre-clinical or in vitro stages, highlight the therapeutic potential of this chemical class in various physiological and pathological processes.
Neuroprotective Effects
While direct studies on this compound for neuroprotection are limited, research on structurally related compounds and other novel molecules provides insights into potential mechanisms. For instance, the stable nitroxide 3-carbamoyl-proxyl (3-CP) has demonstrated neuroprotective effects in a rat model of transient focal ischemia by reducing brain infarct size when administered during reperfusion. nih.gov This effect is attributed to its ability to mimic superoxide (B77818) dismutase (SOD), thereby preventing oxidative injury. nih.gov Another example is N-benzyl eicosapentaenamide (NB-EPA), a novel macamide that has shown significant neuroprotection in neonatal mice following hypoxic-ischemic brain injury by upregulating neuronal survival and inhibiting neuronal death. mdpi.com Furthermore, a 1,2,4-triazole (B32235) derivative, SYS18, has been shown to have neuroprotective effects in a rat model of acute ischemic stroke by combating oxidative stress and inflammation, as well as protecting the integrity of the blood-brain barrier. nih.gov Computational screening methods have also been employed to identify potential neurological disease targets for natural products, suggesting that small molecules can bind to multiple target proteins involved in neurodegeneration. nih.gov
Vasodilator Activity
The vasodilator properties of compounds structurally related to this compound have been explored. A study on 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1-one (ZC2), a newly synthesized isoquinolinone derivative, revealed its ability to relax rat mesenteric arteries and abdominal aorta pre-contracted by various agents. nih.gov The vasodilation induced by ZC2 was found to be endothelium-independent and is suggested to occur through the inhibition of voltage-dependent and receptor-operated calcium channels, as well as the inhibition of intracellular calcium release. nih.gov This points to a direct action on the vascular smooth muscle. Historically, direct vasodilators were among the first antihypertensive medications, and though many have been superseded by newer drug classes, they remain in use for specific conditions like refractory hypertension. nih.gov
Enzyme Inhibitory Activity
The this compound scaffold has been a fruitful starting point for the design of various enzyme inhibitors. A series of (E)-3-benzylideneindolin-2-one derivatives were designed and synthesized as potential allosteric inhibitors of Aurora A kinase, a key regulator of the cell cycle and a promising anticancer target. nih.gov Several of these compounds demonstrated stronger inhibitory effects than the reference compound, with compound AK34 showing the strongest activity. nih.gov
Benzimidazole (B57391) derivatives, which share structural similarities with the isoindolinone core, have also been investigated as inhibitors of various enzymes. For example, novel benzimidazole derivatives have been identified as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in inflammation and pain. nih.gov Another study focused on amidino-substituted benzimidazole derivatives as inhibitors of human dipeptidyl peptidase III (DPP III), an enzyme implicated in pain modulation and cancer. mdpi.com
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| AK34 | Aurora A kinase | 1.68 μM | nih.gov |
| Compound 44 (AGU654) | mPGES-1 | 2.9 nM | nih.gov |
| Tyr-Phe-NHOH | hDPP III | 0.15 ± 0.04 µM (Ki) | mdpi.com |
GPCR Ligand Modulatory Activity
G protein-coupled receptors (GPCRs) are a major class of drug targets, and the modulation of their activity by small molecules is a key area of drug discovery. nih.gov Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a sophisticated way to fine-tune GPCR signaling. nih.govmdpi.com While specific studies on this compound as a GPCR modulator are not widely reported, the general principles of GPCR modulation are well-established. Ligands can differentially and temporally modulate the interaction of GPCRs with other proteins, such as 14-3-3 isoforms, leading to nuanced cellular responses. nih.gov The development of allosteric modulators for GPCRs is a promising therapeutic strategy, offering the potential for greater selectivity and reduced side effects compared to traditional orthosteric ligands. nih.gov
Molecular Docking and Molecular Dynamics Simulations for Target Interaction Analysis
Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding the interactions between small molecules and their biological targets at an atomic level. These techniques provide insights into binding modes, stability of interactions, and the structural basis for activity, guiding the rational design of more potent and selective compounds.
Molecular docking studies have been performed on various compounds with structural motifs similar to this compound. For instance, docking studies of quinoline-3-carboxamide (B1254982) derivatives with DNA damage and response (DDR) kinases have helped to elucidate their selectivity towards ataxia telangiectasia mutated (ATM) kinase. mdpi.com Similarly, docking of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein has been used to predict their binding affinity and interaction patterns. nih.gov For dihydropyridazin-3(2H)-one derivatives, molecular docking was used to screen for potential anticonvulsant agents by evaluating their binding to human cytosolic branched-chain aminotransferase. researchgate.net In another study, docking of 3-hydroxy-indolin-2-one derivatives with HIV-1 integrase provided information about their binding site interactions. researchgate.net
Strategic Applications in Medicinal Chemistry and Rational Drug Design
Benzylideneisoindolin-3-one as a Scaffold for Novel Therapeutic Agent Discovery
The this compound framework is a key structural motif found in a variety of biologically active molecules. Its value as a scaffold lies in its rigid, planar geometry which allows for predictable interactions with biological targets, and the presence of multiple sites for chemical modification, enabling the exploration of structure-activity relationships (SAR).
Researchers have successfully utilized this scaffold to develop agents with potential applications in oncology and neurodegenerative diseases. For instance, derivatives of 1-benzylidenisoindolin-3-one have been investigated for their cytotoxic effects against P388 leukemia cells. nih.gov Studies have shown that the cytotoxic efficacy of these compounds is influenced by the nature of substituents, the presence of a nitrogen atom in the five-membered heterocycle, and the spatial arrangement of the molecule. nih.gov One of the most active compounds identified was (Z)-3-(6-ethyl-2-methoxy-3,4-methylenedioxy)benzyliden-6,7-dimethoxy-isoindolin-3-one, which induced irreversible damage and cell death in P388 cells. nih.gov
In the realm of targeted cancer therapy, a series of (E)-3-benzylideneindolin-2-one derivatives have been designed as potential allosteric inhibitors of Aurora A kinase, a key regulator of the cell cycle that is often overexpressed in various cancers. nih.govrsc.orgnih.gov This work was inspired by the non-ATP competitive inhibitor Tripolin A, which shares structural similarities with the this compound core. nih.gov
Furthermore, the this compound scaffold has been explored for its potential in addressing neurodegenerative disorders. Specifically, derivatives have been synthesized and evaluated as ligands for α-synuclein fibrils, which are pathological hallmarks of Parkinson's disease and other synucleinopathies. nih.gov These efforts aim to develop imaging agents for the in vivo detection of α-synuclein aggregates.
The versatility of this scaffold is further highlighted by the development of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones as novel anticancer agents. mdpi.com These compounds have demonstrated significant activity against breast and lung cancer cell lines. mdpi.com
| Compound Class | Therapeutic Target/Application | Key Findings |
| 1-Benzylidenisoindolin-3-one derivatives | Cytotoxic agents (P388 leukemia) | Cytotoxicity is dependent on substituents and stereochemistry. nih.gov |
| (E)-3-Benzylideneindolin-2-one derivatives | Allosteric inhibitors of Aurora A kinase (Anticancer) | Identified potent inhibitors with high affinity for the target enzyme. nih.govnih.gov |
| 3-(Benzylidene)indolin-2-one derivatives | Ligands for α-synuclein fibrils (Neurodegenerative diseases) | N-benzyl substitution increased binding affinity and selectivity for α-synuclein. nih.gov |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | Anticancer agents (Breast and lung cancer) | 4-arylthiazole-bearing derivatives showed potent anticancer activity. mdpi.com |
Principles for Rational Design of this compound Based Drug Candidates
The rational design of drug candidates based on the this compound scaffold is guided by a combination of computational and synthetic strategies. A primary approach involves leveraging the structures of known inhibitors to inform the design of novel analogues with improved properties.
A key principle is the use of molecular docking and computational modeling to predict the binding modes of designed compounds within the active or allosteric sites of a target protein. For the development of Aurora A kinase inhibitors, researchers predicted allosteric sites using the AlloReverse web server and then used molecular docking to guide the synthesis of (E)-3-benzylideneindolin-2-one derivatives based on the structure of Tripolin A. nih.govnih.gov This approach allows for the design of molecules with a higher probability of interacting with the desired target in a specific manner.
Another important principle is the systematic exploration of structure-activity relationships (SAR). This involves modifying different parts of the this compound scaffold and evaluating the impact on biological activity. For example, in the design of ligands for α-synuclein fibrils, researchers explored substitutions on the benzylidene aromatic ring and alkylation of the indolin-2-one nitrogen atom to enhance affinity and selectivity. nih.gov
The concept of isosteric replacement is also a valuable tool. Benzimidazole (B57391) derivatives, which are structural isosteres of naturally occurring nucleotides, have been explored as anticancer agents due to their ability to interact with biological macromolecules. nih.gov This principle can be applied to the this compound scaffold to generate novel compounds with potentially improved biological activity.
Furthermore, the design process often considers the physicochemical properties of the molecules to ensure favorable drug-like characteristics. This includes optimizing parameters such as solubility, membrane permeability, and metabolic stability, which are crucial for in vivo efficacy.
Lead Optimization and Structure-Guided Drug Design for this compound Analogues
Once a lead compound with promising biological activity is identified, the process of lead optimization is initiated to enhance its therapeutic potential. This involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
Structure-guided drug design plays a pivotal role in this process. X-ray crystallography or NMR spectroscopy can provide high-resolution structural information about the binding of a lead compound to its target protein. This allows medicinal chemists to visualize the key interactions and design modifications that will strengthen these interactions. While specific crystallographic data for this compound analogues is not detailed in the provided search results, the principles of structure-guided design are broadly applicable.
A crucial aspect of lead optimization is the detailed analysis of structure-activity relationships (SAR). In the development of Aurora A kinase inhibitors from the (E)-3-benzylideneindolin-2-one series, SAR studies revealed that modifications to the B ring, such as the introduction of a methyl group, led to superior inhibitory effects. nih.gov Similarly, for α-synuclein fibril ligands, homologation to diene analogs and substitution on the indoline (B122111) nitrogen with an N-benzyl group resulted in increased binding affinity and selectivity. nih.gov
Lead optimization also focuses on improving the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidates. This may involve modifying the molecule to enhance its solubility, increase its metabolic stability, or improve its ability to cross biological membranes. For instance, the lead optimization of a butyrylcholinesterase inhibitor involved developing a more potent compound with enhanced brain exposure. nih.gov
Emerging Research Areas and Future Trajectories for Benzylideneisoindolin 3 One Chemistry
Innovations in Sustainable and Green Chemical Synthesis of Benzylideneisoindolin-3-one Analogues
The chemical synthesis of isoindolinone derivatives is evolving, with a significant shift towards more sustainable and environmentally friendly methodologies. Modern synthetic strategies aim to improve efficiency, reduce waste, and utilize milder reaction conditions, aligning with the principles of green chemistry.
Recent innovations include:
Photocatalysis : Photoinduced single-electron transfer (PET) cyclization reactions have been employed to synthesize complex isoindolinone-containing cyclic peptides. nih.gov This method uses light as a clean reagent to initiate the key bond-forming step, often proceeding under mild conditions without the need for harsh reagents.
Catalytic C-H Activation : The use of transition metal catalysts, such as rhodium(II), has enabled the efficient construction of isoindolinone derivatives. rsc.org One such method involves a rhodium(II)-catalyzed reaction of 3-hydroxyisoindolinones with diazo compounds, which proceeds via an intermolecular OH transfer and boasts a low E-factor (Environmental factor), indicating minimal waste generation. rsc.org
Flow Chemistry : The use of unsupported, ultrathin platinum nanowires as catalysts in reductive C-N coupling and intramolecular amidation reactions allows for the synthesis of N-substituted isoindolinones under low hydrogen pressure (1 bar). organic-chemistry.org This approach offers high yields and catalyst recyclability.
Electrosynthesis : An electrochemical method for the reduction of cyclic imides to form hydroxylactams, key precursors for isoindolinones, has been developed. organic-chemistry.org This process uses a simple undivided cell with carbon electrodes, offering excellent control over the reaction by tuning the electric current and time, thereby avoiding traditional, often hazardous, reducing agents. organic-chemistry.org
Tandem Reactions : Highly efficient palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling reactions have been developed to produce chiral isoindolinone derivatives that possess a quaternary stereogenic center. organic-chemistry.org This method demonstrates broad functional group tolerance under mild conditions. organic-chemistry.org
These approaches represent a significant step forward in producing this compound analogues in a more atom-efficient, scalable, and environmentally conscious manner.
Identification of Novel Biological Targets and Undiscovered Mechanistic Pathways
While isoindolinones have been historically explored for various therapeutic effects, current research is focused on identifying novel and specific molecular targets to develop next-generation precision medicines. nih.gov The rigid structure of the this compound core makes it an excellent scaffold for designing inhibitors that can fit into specific protein binding pockets.
Key research findings include:
MDM2 Protein Inhibition : The introduction of an isoindolinone fragment into peptide structures has been shown to facilitate binding to the MDM2 protein, an important negative regulator of the p53 tumor suppressor. nih.gov Molecular docking studies suggest that the isoindolinone and phenyl groups play a crucial role in the binding interaction, highlighting its potential in developing new anticancer agents that work by restoring p53 function. nih.gov
Histone Deacetylase (HDAC) Inhibition : A series of novel isoindolinone derivatives have been developed as potent and selective inhibitors of HDAC1-3. nih.gov Compounds from this series demonstrated nanomolar inhibitory concentrations (IC50) and potent antiproliferative activities against several cancer cell lines, outperforming the approved drug chidamide (B1683975) in some cases. nih.gov This positions the isoindolinone scaffold as a promising pharmacophore for epigenetic-based cancer therapies.
SARS-CoV-2 3CL Protease (3CLpro) Inhibition : In the search for antiviral agents, isoindolinone derivatives containing continuous quaternary carbons have been synthesized and found to exhibit inhibitory activity against the SARS-CoV-2 3CL protease. rsc.org This enzyme is crucial for viral replication, making it a prime target for COVID-19 therapeutics. The study indicated that both the quaternary carbons and a hydroxyl group were essential for the observed bioactivity. rsc.org
Cereblon (CRBN) E3 Ligase Modulation : The isoindolinone core is a key structural feature in a class of oncology drugs known as Cereblon E3 ligase modulating drugs (CELMoDs), such as Iberdomide. digitellinc.com These molecules function by recruiting specific proteins to the E3 ubiquitin ligase complex for degradation, a mechanism known as targeted protein degradation. The development of synthetic routes that control the chirality of the molecule is a key challenge and focus of current research. digitellinc.com
These findings underscore the versatility of the isoindolinone scaffold in targeting a diverse range of proteins implicated in cancer, viral infections, and other diseases, opening new avenues for therapeutic intervention.
Integration of High-Throughput Screening and Computational Drug Design for this compound Libraries
The discovery of new bioactive this compound analogues is being accelerated by the synergy between high-throughput screening (HTS) and computational drug design. These technologies allow researchers to rapidly evaluate vast numbers of compounds and rationally design molecules with improved potency and specificity.
High-Throughput Screening (HTS): HTS enables the rapid testing of large, diverse chemical libraries against biological targets to identify "hits." thermofisher.com Phenotypic screens, which measure the effect of a compound on cell behavior, have been successfully used to screen libraries for activity against multidrug-resistant bacteria like A. baumannii and K. pneumoniae. nih.gov Similarly, HTS platforms utilizing organisms like Caenorhabditis elegans are employed to discover new anthelmintic compounds from libraries containing thousands of molecules. mdpi.com Modern HTS methods, such as SAMDI (Self-Assembled Monolayers with Mass Spectrometry), offer label-free detection and can screen over 100,000 compounds in a single day, significantly speeding up the initial discovery phase. nih.gov
Computational Drug Design: Computational methods are integral to modern drug discovery, from hit identification to lead optimization.
Molecular Docking : This technique was used to understand how novel isoindolinone-based HDAC inhibitors bind to their target, helping to rationalize their high potency. nih.gov
ADMET Prediction : In-silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. youtube.com This allows for the early deselection of molecules with unfavorable pharmacokinetic profiles, saving time and resources. mdpi.comyoutube.com
Chemical Language Models (CLMs) : Taking inspiration from natural language processing, AI-driven CLMs can generate novel molecules from scratch. youtube.com These models learn the "syntax" of chemical structures and can be trained to produce molecules with desired properties, such as bioactivity against a specific target, offering a powerful tool for exploring new chemical space around the this compound core. youtube.com
The integration of these computational tools with diverse screening libraries, including those enriched with FDA-approved drugs, natural products, and compounds with lead-like characteristics, creates a powerful engine for the discovery and development of next-generation isoindolinone-based therapeutics. upenn.edu
Material Science Perspectives for Isoindolinone Derivatives (General, as no specific application found for this compound itself)
The unique structural and chemical properties of the isoindolinone ring system—such as its rigidity, planarity, and potential for extensive functionalization—make it an attractive building block for advanced materials. While specific applications for this compound are not yet established, the broader class of isoindolinone derivatives holds considerable promise in material science.
The development of novel biomaterials for applications like drug delivery and tissue engineering relies on polymers with specific properties such as biocompatibility and biodegradability. nih.govmdpi.com Natural and synthetic polymers form the basis of these materials, often acting as scaffolds or nanocarriers. mdpi.com
The isoindolinone moiety could be incorporated into polymer backbones or as pendant groups to impart specific functionalities. Its rigid structure could enhance the mechanical strength and thermal stability of polymers. Furthermore, the inherent biological activity of certain isoindolinone derivatives could be leveraged to create "active" biomaterials, for instance, polymer scaffolds that not only provide structural support for tissue regeneration but also possess intrinsic anti-inflammatory or antimicrobial properties. The ability to functionalize the isoindolinone core allows for the attachment of solubilizing groups or cross-linking agents, enabling fine-tuning of the resulting polymer's properties for specific biomedical applications. mdpi.com
In the realm of nanotechnology, the behavior of materials is governed by their surface chemistry and structure at the molecular level. uiowa.edu Isoindolinone derivatives could serve as functional ligands for the surface modification of metal or metal oxide nanoparticles. Their defined structure and ability to coordinate with metal ions could be used to control nanoparticle aggregation, dissolution, and interaction with biological systems.
For Microelectromechanical Systems (MEMS), materials that respond to external stimuli (e.g., light, pH, or electric fields) are highly desirable. The photoresponsive nature demonstrated in some isoindolinone syntheses suggests that derivatives could be designed as photo-switchable components in molecular machines or sensors. nih.gov The rigidity and predictable geometry of the isoindolinone scaffold make it a candidate for constructing well-defined, ordered molecular assemblies on surfaces, a key requirement for the development of advanced electronic and sensory devices.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Benzylideneisoindolin-3-one derivatives for reproducibility?
- Methodological Answer : Utilize a multi-step approach involving acetic acid-catalyzed condensation followed by alkylation or reduction steps, as outlined in Scheme 2 of synthetic protocols . Ensure detailed documentation of reaction conditions (e.g., reflux duration, solvent ratios) and characterization data (e.g., NMR, HPLC) in the main manuscript or supplementary materials to enable replication . For novel derivatives, include purity assessments (>95% by HPLC) and spectral data comparisons to known analogs .
Q. What analytical techniques are critical for confirming the identity and purity of this compound derivatives?
- Methodological Answer : Combine spectroscopic methods (¹H/¹³C NMR, FT-IR) for structural elucidation with chromatographic techniques (HPLC, GC-MS) for purity validation. For new compounds, elemental analysis or high-resolution mass spectrometry (HRMS) is essential to verify molecular formulas. Cross-reference spectral data with literature for known analogs, and provide raw data in supplementary files to address potential discrepancies .
Advanced Research Questions
Q. How should researchers address statistical challenges in high-throughput screening data for this compound bioactivity studies?
- Methodological Answer : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when analyzing multiple hypotheses (e.g., IC₅₀ values across kinase assays). This method balances Type I error control with statistical power, particularly when not all tested hypotheses are true. Report adjusted p-values and effect sizes to enhance interpretability .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Conduct a comparative analysis of experimental variables (e.g., cell line specificity, assay protocols) and structural modifications (e.g., substituent effects on the benzylidene moiety). Use meta-analytical frameworks to evaluate methodological heterogeneity across studies, and validate findings through orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. How can methodological rigor be ensured in this compound pharmacological studies?
- Methodological Answer : Implement triangulation by combining quantitative (e.g., dose-response curves) and qualitative (e.g., molecular docking simulations) data. Validate results through independent replication in separate labs, adhering to standardized protocols for compound preparation and assay conditions. Document all deviations from original methods in supplementary materials .
Q. What computational approaches validate the structural and electronic properties of this compound derivatives?
- Methodological Answer : Perform density functional theory (DFT) calculations to model electronic distributions and predict reactivity sites (e.g., electrophilic centers on the isoindolinone ring). Cross-validate computational results with experimental data (e.g., X-ray crystallography, UV-Vis spectroscopy) and reference databases like NIST Chemistry WebBook for known analogs .
Ethical and Safety Considerations
Q. What ethical guidelines apply to in vitro and in vivo testing of this compound derivatives?
- Methodological Answer : For cell-based studies, follow institutional biosafety protocols (e.g., BSL-2 for cytotoxic compounds). In animal models, adhere to ARRIVE guidelines for experimental design and reporting. For human-derived samples, obtain ethics committee approval and ensure informed consent, as outlined in biomedical research frameworks .
Structural and Functional Analysis
Q. How do substituent variations on the benzylidene moiety influence the biological activity of this compound derivatives?
- Methodological Answer : Systematically modify substituents (e.g., electron-withdrawing groups at para positions) and correlate changes with bioactivity using SAR models. Employ competitive inhibition assays and molecular dynamics simulations to assess steric and electronic interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
